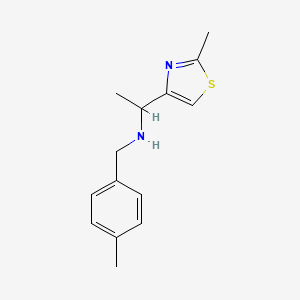

4-(2-三氟甲基嘧啶-4-基氧基)苯胺

描述

“3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” is a chemical compound with the molecular formula C11H8F3N3O . It is a derivative of pyrimidine, a class of compounds that are widely used in the design of pesticides and pharmaceutical molecules . This compound is part of a series of novel trifluoromethyl pyrimidine derivatives that have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties .

科学研究应用

抗真菌应用

该化合物作为抗真菌剂已显示出可喜的结果。 它对多种真菌,包括Botryosphaeria dothidea,Phompsis sp.,Botrytis cinerea,Colletotrichum gloeosporioides,Pyricutaria oryzae和Sclerotinia sclerotiorum,在50 μg/ml浓度下表现出良好的体外抗真菌活性 。这些特性使其成为开发新型抗真菌治疗方法的潜在候选药物。

杀虫特性

包括4-(2-三氟甲基嘧啶-4-基氧基)苯胺在内的三氟甲基嘧啶衍生物已被评估其杀虫活性。 它们在500 μg/ml浓度下对Mythimna separata和Spodoptera frugiperda显示出中等效果 。这表明它可用于农业害虫防治。

抗癌研究

这些化合物已显示出对PC3,K562,Hela和A549等细胞系在5 μg/ml浓度下具有某种抗癌活性 。尽管其活性低于阿霉素,但它为进一步研究癌症治疗方法打开了途径。

农业生产

在农业生产方面,对现有农药的抗药性和交叉抗药性越来越令人担忧。4-(2-三氟甲基嘧啶-4-基氧基)苯胺衍生物由于其高靶标特异性和良好的环境相容性,可作为高效新型农药进行研究 。

生物活性分子设计

嘧啶是生物活性化合物设计中的重要分子。 4-(2-三氟甲基嘧啶-4-基氧基)苯胺独特的生物结构使其成为创建新型药物和农药的重要先导分子 。

材料科学

该化合物作为新型化合物构建块的潜力使其在材料科学中具有价值。 它可用于合成具有特定性质的材料,用于各种工业应用.

作用机制

Target of Action

It’s known that trifluoromethyl pyrimidine derivatives have been evaluated for their antifungal, insecticidal, and anticancer properties .

Mode of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Result of Action

It’s known that some trifluoromethyl pyrimidine derivatives exhibited good in vitro antifungal activities and certain anticancer activities .

实验室实验的优点和局限性

The advantages of using 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline in laboratory experiments include its high solubility in aqueous solutions, its low toxicity, and its low cost. In addition, it is relatively easy to synthesize and is widely available. However, there are some limitations to using 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline in laboratory experiments. For example, it is not very stable in the presence of light and oxygen, and it is not very soluble in organic solvents.

未来方向

There are numerous potential future directions for research involving 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline. One potential area of research is the development of new and improved synthetic methods for the synthesis of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline. Another potential area of research is the development of new and improved applications for 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline, such as in the synthesis of pharmaceuticals, organic materials, and fluorescent dyes. Furthermore, research could be conducted to further understand the biochemical and physiological effects of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline. Finally, research could be conducted to develop new and improved methods for the detection of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline in a sample.

生化分析

Biochemical Properties

3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s molecular structure allows it to interact with specific targets, making it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effects on cellular function. Long-term studies have indicated that prolonged exposure to the compound can result in significant alterations in cellular processes .

Dosage Effects in Animal Models

The effects of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, making it a valuable tool for studying metabolic processes .

Transport and Distribution

Within cells and tissues, 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function, making it important to understand its transport and distribution dynamics .

属性

IUPAC Name |

3-[2-(trifluoromethyl)pyrimidin-4-yl]oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)10-16-5-4-9(17-10)18-8-3-1-2-7(15)6-8/h1-6H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHKSAJFJGTQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701200151 | |

| Record name | Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701200151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1086378-43-9 | |

| Record name | Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701200151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386423.png)

![1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin](/img/structure/B1386428.png)

![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)